molecular formula C19H24N4O3S B2358528 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2320504-98-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2358528
CAS No.: 2320504-98-9
M. Wt: 388.49
InChI Key: LIWXEPVGNKPKHE-UHFFFAOYSA-N
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Description

This compound is a bicyclic tertiary amine featuring an 8-azabicyclo[3.2.1]octane core, substituted at the 3-position with a 1H-1,2,4-triazole ring and at the 8-position with a propan-1-one group linked to a 4-(methylsulfonyl)phenyl moiety. The (1R,5S) stereochemistry confers distinct spatial orientation, which is critical for interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)11-17(10-15)22-13-20-12-21-22/h2-3,7-8,12-13,15-17H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWXEPVGNKPKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule characterized by its unique bicyclic structure and functional groups that suggest potential biological activity. This article explores its biological properties, mechanism of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a bicyclic azabicyclo[3.2.1]octane core integrated with a triazole ring and a methylsulfonyl phenyl group. The molecular formula is C16H19N5O2SC_{16}H_{19}N_5O_2S, with a molecular weight of approximately 351.42 g/mol. Its structural complexity allows for diverse interactions within biological systems.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole moiety is known for its role in modulating biological activities through enzyme inhibition or receptor modulation, particularly in the context of pharmacological applications .

Pharmacological Properties

Studies have shown that compounds with similar structures exhibit a range of pharmacological effects:

  • Antimicrobial Activity : The triazole ring is often associated with antifungal properties, making this compound a candidate for further investigation in antifungal therapies .
  • CNS Activity : The azabicyclo structure is reminiscent of tropane alkaloids, which are known to affect the central nervous system (CNS). This suggests potential applications in treating neurological disorders .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be relevant for conditions such as arthritis or other inflammatory diseases .

Study 1: Antifungal Activity

In a controlled study examining the antifungal activity of various triazole derivatives, it was found that compounds similar to the one exhibited significant inhibition against Candida species. The mechanism was linked to the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Study 2: CNS Modulation

A recent investigation into the CNS effects of azabicyclo compounds revealed that certain derivatives could enhance neurotransmitter release at cholinergic synapses. This suggests that our compound may also influence cholinergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Data Tables

PropertyValue
Molecular FormulaC16H19N5O2SC_{16}H_{19}N_5O_2S
Molecular Weight351.42 g/mol
Key Functional GroupsTriazole, Methylsulfonyl
Biological TargetsEnzymes, Receptors
Biological ActivityObservations
AntifungalSignificant inhibition against Candida spp.
CNS EffectsPotential modulation of cholinergic pathways
Anti-inflammatoryEfficacy in reducing inflammation in vitro

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications
This compound is primarily investigated for its potential therapeutic effects. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic processes, particularly those related to hormonal regulation. For instance, it has been noted for its inhibitory action on the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3) , which plays a crucial role in steroid metabolism. This inhibition could have implications for treating conditions such as endometriosis and polycystic ovary syndrome .

Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific molecular targets within the body, altering their activity and potentially leading to therapeutic effects. The triazole ring enhances its interaction with biological systems, allowing for diverse applications in drug design .

Industrial Applications

Material Science
Beyond medicinal uses, this compound has potential applications in material science. Its unique structure can be utilized in the development of new materials such as polymers or catalysts that require specific chemical properties for industrial processes .

Biochemical Assays
In biochemical research, it serves as a probe for studying biological processes. Its ability to interact with proteins makes it useful in assays aimed at understanding enzyme functions and cellular mechanisms .

Case Studies

Research studies have documented the efficacy of this compound in various preclinical models:

  • Endometriosis Treatment: A study demonstrated that derivatives of this compound effectively reduced lesion size in animal models of endometriosis by inhibiting AKR1C3 activity .
  • Hormonal Regulation: Another investigation highlighted its role in modulating steroid hormone levels in vitro, suggesting potential applications in treating hormonal disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents and functional groups, leading to variations in bioactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Application References
Target Compound C₂₂H₂₇N₅O₃S 441.55 g/mol 8-Azabicyclo[3.2.1]octane core; 3-(1H-1,2,4-triazol-1-yl); 4-(methylsulfonyl)phenyl ketone Potential antifungal/kinase inhibitor (inferred from structural analogs)
BK63156 (3-(4-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one) C₁₉H₂₄N₄O₂ 340.42 g/mol Methoxy substituent instead of methylsulfonyl; reduced electron-withdrawing effect Research use (antifungal screening candidate)
(S)-3-((1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine C₂₂H₃₃N₅ 367.53 g/mol Isopropyl/methyl-triazole; phenylpropanamine instead of ketone Enantioselective synthesis; biological target studies
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one C₁₃H₁₂FN₃O₃ 289.25 g/mol Nitro and fluoro substituents; ketone at 3-position Intermediate for bioactive molecule synthesis

Key Findings:

The nitro and fluoro groups in the 2-fluoro-4-nitrophenyl analog () introduce strong electron-withdrawing effects, which may stabilize charge interactions in enzymatic pockets .

The triazole ring’s substitution pattern (e.g., 3-isopropyl-5-methyl in ) influences steric bulk, affecting binding affinity and selectivity .

Biological Activity :

  • Triazole-containing analogs (e.g., BK63156) are often screened for antifungal activity due to structural similarity to fluconazole .
  • The target compound’s methylsulfonyl group may confer improved metabolic stability over nitro-containing analogs, which are prone to reduction in vivo .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Key Structural Components

The target molecule can be broken down into three key fragments:

  • (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane core
  • 3-(4-(methylsulfonyl)phenyl)propanoic acid derivative
  • Amide linkage connecting these fragments

Synthesis of the Azabicyclic Core

Preparation of (1R,5S)-8-azabicyclo[3.2.1]octane Scaffold

The stereoselective synthesis of the azabicyclo[3.2.1]octane core can be achieved through several approaches. The most efficient method involves a Diels-Alder cycloaddition followed by selective functionalization to introduce the nitrogen at position 8.

A typical procedure begins with a cycloaddition reaction between an appropriately substituted diene and dienophile:

Step 1: Diels-Alder cycloaddition
Step 2: Functional group transformations
Step 3: Introduction of nitrogen at position 8

The stereochemistry at positions 1 and 5 can be controlled through the use of chiral catalysts or by starting from naturally occurring chiral precursors. Resolution techniques may also be employed to separate enantiomers if necessary.

Protection Strategies for the Azabicyclic Nitrogen

Prior to further functionalization, the nitrogen at position 8 often requires protection to prevent undesired side reactions. Common protecting groups include:

Protecting Group Advantages Deprotection Conditions
Boc Stable to basic conditions TFA or HCl in dioxane
Cbz Stable to acidic conditions H₂, Pd/C
Fmoc Easily monitored by UV Piperidine in DMF
Phenylethyl Stable to various conditions Hydrogenolysis

Based on existing literature, the phenylethyl group has been successfully employed in similar azabicyclic systems, allowing for controlled functionalization of the scaffold.

The introduction of the 1,2,4-triazole at position 3 of the azabicyclo[3.2.1]octane can be achieved through nucleophilic substitution of an appropriate leaving group. This requires the initial preparation of a 3-substituted azabicyclic intermediate with a suitable leaving group such as mesylate, tosylate, or halide.

A typical sequence involves:

  • Regioselective functionalization at position 3
  • Introduction of a good leaving group
  • Nucleophilic substitution with 1,2,4-triazole

The reaction conditions must be carefully controlled to ensure regioselectivity and to maintain the stereochemical integrity of the bicyclic system.

Cycloaddition Approaches

Alternative approaches involve the formation of the triazole ring directly on the azabicyclic scaffold. Based on the search results, several catalytic methods have been developed for the synthesis of 1,2,4-triazoles:

Copper-Catalyzed Approaches

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents a powerful method for introducing triazole moieties. A general procedure involves:

To a suspended mixture of (1S,4S,5R)-2-[(S)-1-Phenylethyl]-4-azide-2-azabicyclo[3.2.1]octane (256 mg, 1 mmol) and an appropriate alkyne (1 eq.) in tert-butanol (2 mL) and water (1 mL), pyridine (0.2 mL), copper sulfate pentahydrate (51 mg, 0.2 mmol), sodium ascorbate (100 mg, 0.5 mmol), and potassium carbonate (112 mg, 0.8 mmol) are added. The mixture is stirred for at least one day.

This method typically yields 1,4-disubstituted triazoles, which would require additional steps to obtain the desired 1,2,4-triazole isomer.

Ruthenium-Catalyzed Approaches

For the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, ruthenium-based catalysts have shown significant promise. Two notable systems include:

  • Cp*RuCl(COD)-catalyzed approach:

    • Reaction of azides with alkynes in 1,2-dichloroethane at 45°C
    • Reaction completed within 30 minutes
    • Good yields (typically >70%)
  • Cp*RuCl(PPh3)2-catalyzed approach:

    • Effective for various alkyne substituents
    • Reaction times range from 12-48 hours depending on steric hindrance
    • Yields range from 7-87%

While these methods are primarily reported for 1,2,3-triazoles, they can be adapted for the synthesis of 1,2,4-triazole derivatives through appropriate choice of starting materials.

Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid Component

Preparation of 4-(Methylsulfonyl)phenyl Intermediates

The synthesis of the 4-(methylsulfonyl)phenyl moiety typically begins with thioanisole or similar aryl thioethers. A key intermediate in this pathway is 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, which can be prepared through a Friedel-Crafts acylation:

Thioanisole (1) + Isobutyryl chloride (2) + Lewis acid → 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

This intermediate can undergo further transformations including bromination and hydroxylation:

2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one + Br₂ → 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

The brominated product can then be converted to the hydroxyl derivative:

2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one + NaOH/KOH → 2-hydroxy-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

Finally, oxidation of the sulfide to sulfone can be achieved using hydrogen peroxide, meta-chloroperoxybenzoic acid, or other oxidizing agents.

Extension to 3-(4-(Methylsulfonyl)phenyl)propanoic Acid

The conversion of the ketone intermediates to the required propanoic acid derivative can be achieved through several methods:

  • Arndt-Eistert homologation:

    • Formation of a diazoketone
    • Wolff rearrangement to give the homologated carboxylic acid
  • Wittig reaction followed by hydrolysis:

    • Reaction with (methoxycarbonylmethylene)triphenylphosphorane
    • Hydrolysis of the resulting ester
  • Grignard reaction approach:

    • Preparation of the appropriate Grignard reagent
    • Reaction with carbon dioxide followed by acidification

Final Assembly: Amide Coupling Strategies

Direct Amide Formation

The final step in the synthesis involves the formation of an amide bond between the azabicyclic nitrogen and the 3-(4-(methylsulfonyl)phenyl)propanoic acid. This can be achieved using standard peptide coupling reagents:

Table 2: Coupling conditions for amide formation:

Coupling Reagent Base Solvent Temperature Time Yield Range
EDC/HOBt DIPEA DCM 0-25°C 12-24h 65-80%
HATU DIPEA DMF 0-25°C 6-12h 70-85%
PyBOP NMM DCM/DMF 0-25°C 8-16h 60-75%
T3P Et₃N EtOAc 0-25°C 4-8h 75-85%

A representative procedure would be:

To a solution of 3-(4-(methylsulfonyl)phenyl)propanoic acid (1 eq.) in DCM or DMF at 0°C, add EDC or HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2 eq.). Stir for 30 minutes, then add (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (1 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.

Activated Acid Approaches

Alternative coupling strategies involve the preparation of activated acid derivatives such as acid chlorides or mixed anhydrides:

  • Acid chloride method:

    3-(4-(Methylsulfonyl)phenyl)propanoic acid + SOCl₂ or (COCl)₂ → Acid chloride
    Acid chloride + Azabicyclic amine + Base → Amide product
    
  • Mixed anhydride method:

    3-(4-(Methylsulfonyl)phenyl)propanoic acid + Isobutyl chloroformate + NMM → Mixed anhydride
    Mixed anhydride + Azabicyclic amine → Amide product
    

These methods often provide higher yields and cleaner reactions, particularly for sterically hindered systems.

Purification and Characterization

Chromatographic Purification

The final compound and key intermediates can be purified using silica gel chromatography. Typical solvent systems include:

Compound Type Stationary Phase Mobile Phase Rf Range
Triazole derivatives Silica gel CHCl₃/MeOH (19:1 to 14:1) 0.3-0.5
Azabicyclic intermediates Silica gel DCM/MeOH/NH₄OH (90:9:1) 0.2-0.4
Methylsulfonyl phenyl derivatives Silica gel Hexane/EtOAc (3:1 to 1:1) 0.3-0.6
Final compound Silica gel DCM/MeOH (95:5) 0.4-0.5

For the purification of the final compound, liquid chromatography on silica gel using a chloroform-methanol mixture (19:1 up to 14:1) has been reported to be effective.

Recrystallization Techniques

For crystalline intermediates and final products, recrystallization can provide high-purity material:

The crystalline compounds can be recrystallized from methanol. The melting points often show broad ranges of transitions, with a first transition to a semisolid state and a second nonreversible transition.

This behavior is typical for compounds containing the azabicyclic-triazole scaffold.

Analytical Characterization

Complete characterization of the target compound typically includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR for proton assignments
    • ¹³C NMR for carbon framework
    • 2D techniques (COSY, HSQC, HMBC) for structure confirmation
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation
    • Fragmentation pattern analysis for structural verification
  • Infrared Spectroscopy:

    • Identification of key functional groups (C=O, S=O, triazole)
  • Chiral Analysis:

    • Chiral HPLC for enantiomeric purity assessment
    • Optical rotation to confirm stereochemistry

Complete Synthetic Routes

Linear Synthetic Approach

A linear approach to the target compound would proceed as follows:

  • Synthesis of the (1R,5S)-8-azabicyclo[3.2.1]octane core
  • Introduction of the 1,2,4-triazole at position 3
  • Amide coupling with 3-(4-(methylsulfonyl)phenyl)propanoic acid

This approach is advantageous when the azabicyclic scaffold is readily accessible, but may suffer from decreased efficiency due to the sequential nature of the transformations.

Convergent Synthetic Approach

A more efficient convergent approach involves:

  • Parallel synthesis of (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
  • Parallel synthesis of 3-(4-(methylsulfonyl)phenyl)propanoic acid
  • Final coupling of the two fragments

This strategy minimizes potential issues with compatibility of functional groups and allows for optimization of each fragment independently.

Industrially Relevant Considerations

Scale-Up Challenges

When scaling up the synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one, several factors must be considered:

  • Heat management during exothermic steps (particularly triazole formation)
  • Safe handling of potentially hazardous reagents (azides, oxidizing agents)
  • Efficient mixing for heterogeneous reactions
  • Economic considerations for catalyst loadings and reagent stoichiometry

Continuous Flow Approaches

For industrial production, continuous flow chemistry offers several advantages:

  • Improved heat transfer and reaction control
  • Safer handling of hazardous intermediates
  • Potential for automated optimization
  • Easier scale-up without redesign of reactor systems

This approach is particularly valuable for the triazole formation steps and for potentially exothermic oxidations in the synthesis of the methylsulfonyl phenyl component.

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Answer:
The synthesis typically involves multi-step reactions, including cyclization of the azabicyclo[3.2.1]octane core, functionalization with the triazole moiety, and coupling with the methylsulfonylphenylpropan-1-one group. Key steps include:

  • Cyclization : Using amine precursors and catalysts under controlled temperatures (e.g., 60–80°C) to form the bicyclic structure .
  • Triazole Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the 1,2,4-triazole ring .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity .

Basic: How is the molecular structure characterized, and what key parameters define its stereochemistry?

Answer:
Structural elucidation relies on:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for axial/equatorial protons in the bicyclic system) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C20_{20}H24_{24}N4_4O3_3S) .
  • X-ray Crystallography : Resolves absolute stereochemistry at the (1R,5S) positions and confirms the spatial arrangement of the triazole and methylsulfonyl groups .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Answer:
Optimization strategies include:

  • Catalyst Screening : Palladium or copper catalysts for cross-coupling reactions, with ligands like BINAP to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while lower temperatures (0–25°C) reduce side reactions .
  • Stoichiometric Adjustments : Use a 1.2–1.5 molar excess of the methylsulfonylphenylpropan-1-one precursor to drive the reaction to completion .

Advanced: What computational methods are suitable for predicting binding interactions with biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., kinases or GPCRs), focusing on hydrogen bonding between the triazole group and active-site residues .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories, evaluating RMSD and binding free energies (MM/PBSA) .
  • SAR Analysis : QSAR models correlate substituent modifications (e.g., methylsulfonyl vs. methoxy groups) with activity trends .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-PDA : Quantifies purity (>98%) and detects degradation products under stress conditions (e.g., pH 3–9 buffers, 40°C for 48 hours) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
  • UV-Vis Spectroscopy : Monitors photodegradation in solutions exposed to UV light (λ = 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements (e.g., demethylation of the triazole group) .
  • Crystallographic Validation : Co-crystal structures of the compound with its target protein clarify binding modes and resolve discrepancies in IC50_{50} values .

Advanced: What strategies mitigate steric hindrance during functionalization of the azabicyclo[3.2.1]octane core?

Answer:

  • Directed Metalation : Use bulky directing groups (e.g., TMS-protected amines) to control regioselectivity during triazole installation .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields in sterically challenging steps (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Protection/Deprotection : Temporary protection of the bicyclic amine with Boc groups prevents unwanted side reactions during sulfonylation .

Basic: What are the key chemical reactivity trends of the methylsulfonylphenyl group?

Answer:

  • Electrophilic Aromatic Substitution : The methylsulfonyl group is a strong electron-withdrawing moiety, directing electrophiles to the meta position .
  • Nucleophilic Displacement : The sulfonyl group can undergo substitution with amines or thiols under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Reduction : LiAlH4_4 reduces the ketone to a secondary alcohol, useful for prodrug derivatization .

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